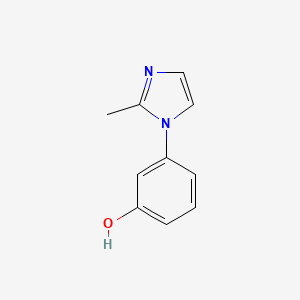
3-(2-methyl-1H-imidazol-1-yl)phenol
Cat. No. B8610457
M. Wt: 174.20 g/mol
InChI Key: IGXFKKXJQUMKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273993
Procedure details


A stirred mixture of 3-bromoanisole (100 g, 0.53 mole), 2-methylimidazole (41 g, 0.50 mole), potassium carbonate (96 g, 0.60 mole), cuprous chloride (2.5 g) and N-methyl-2-pyrrolidinone (300 ml) was heated at reflux temperature for 15 hr and then concentrated to remove the solvent and excess 3-bromoanisole. The residue was partitioned between ethyl acetate and water. The ethyl acetate layer was concentrated to a black syrup that was then dissolved in toluene and extracted twice with water and then extracted with 48% hydrobromic acid solution. The hydrobomic acid extract was heated at reflux temperature for 7 hr and then distillation of water and methylbromide was begun with addition of additional 48% hydrobromic acid solution as necessary to maintain a reasonable volume. Distillation was continued until the distillation head temperature reached 124° C. The mixture was concentrated under vacuum. The concentrate was diluted with 500 ml of water and basified to pH 8 with addition of potassium carbonate in small portions. The precipitate was collected, washed with water, and dried to give 39.7 g. Recrystallization from 50% aqueous ethanol gave 31.4 g (36%), mp 178°-181° C.



[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8]C)[CH:5]=[CH:6][CH:7]=1.[CH3:10][C:11]1[NH:12][CH:13]=[CH:14][N:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH3:10][C:11]1[N:12]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)[CH:13]=[CH:14][N:15]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=CN1
|
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 15 hr
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent and excess 3-bromoanisole
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ethyl acetate and water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate layer was concentrated to a black syrup that
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was then dissolved in toluene
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 48% hydrobromic acid solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The hydrobomic acid extract
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 7 hr
|
|
Duration
|
7 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distillation of water and methylbromide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was begun with addition of additional 48% hydrobromic acid solution as necessary
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a reasonable volume
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 124° C
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The concentrate was diluted with 500 ml of water and basified to pH 8 with addition of potassium carbonate in small portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 39.7 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from 50% aqueous ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 31.4 g (36%), mp 178°-181° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1N(C=CN1)C=1C=C(C=CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
